molecular formula C17H16ClIN2O B3569790 1-(3-chlorophenyl)-4-(2-iodobenzoyl)piperazine

1-(3-chlorophenyl)-4-(2-iodobenzoyl)piperazine

Cat. No.: B3569790
M. Wt: 426.7 g/mol
InChI Key: MMLWCKQJJUPAMF-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-(2-iodobenzoyl)piperazine is a piperazine derivative characterized by a 3-chlorophenyl group at the N1 position and a 2-iodobenzoyl substituent at the N4 position. Piperazine derivatives are pharmacologically significant due to their structural versatility and ability to interact with central nervous system (CNS) receptors, particularly serotonin (5-HT) receptors .

Properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(2-iodophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClIN2O/c18-13-4-3-5-14(12-13)20-8-10-21(11-9-20)17(22)15-6-1-2-7-16(15)19/h1-7,12H,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLWCKQJJUPAMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClIN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-4-(2-iodobenzoyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-chlorophenylpiperazine and 2-iodobenzoic acid.

    Coupling Reaction: The 3-chlorophenylpiperazine is reacted with 2-iodobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-4-(2-iodobenzoyl)piperazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorophenyl and iodobenzoyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidation states of the compound.

Scientific Research Applications

1-(3-chlorophenyl)-4-(2-iodobenzoyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Research: It is used in biochemical assays to study its interactions with biological targets and its effects on cellular processes.

    Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-(2-iodobenzoyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-4-(3-Chloropropyl)Piperazine

  • Structure : Features a 3-chloropropyl chain at N4 instead of a benzoyl group.
  • Synthesis : Alkylation of 1-(3-chlorophenyl)piperazine with 1-bromo-3-chloropropane under alkaline conditions yields this intermediate. Microwave-assisted methods improve reaction efficiency (88% yield in 40 seconds vs. 60% in 7 hours conventionally) .
  • Application : Key intermediate in Trazodone synthesis .

1-(4-Substitutedbenzoyl)-4-(4-Chlorobenzhydryl)Piperazine Derivatives

  • Structure : Benzoyl substituents at N4 with variations in para-position (e.g., nitro, methoxy).
  • Cytotoxicity : Derivatives exhibit IC50 values ranging from 2.1–15.6 µM against liver (HUH7), breast (MCF7), and colon (HCT-116) cancer cell lines. The 4-nitrobenzoyl derivative (5a) shows the highest potency .

1-(3-Chlorophenyl)-4-[(5-Phenyl-1,3,4-Oxadiazol-2-yl)Methyl]Piperazine

  • Structure : 1,3,4-oxadiazole ring linked to the piperazine core.
  • Pharmacological Role : Oxadiazole moieties enhance metabolic stability and receptor selectivity, common in CNS-active compounds .

1-(3-Chlorophenyl)Piperazine (mCPP)

  • Structure : Simplest analogue without N4 substituents.
  • Activity : Acts as a 5-HT1B/2C receptor agonist, inducing head-twitching in rodents. Contrastingly, 1-(3-chlorophenyl)-4-(2-iodobenzoyl)piperazine’s bulky substituent may reduce 5-HT2A affinity .

Pharmacological and Metabolic Comparisons

Compound Receptor Affinity Metabolic Pathway Key Findings
This compound Hypothesized: 5-HT1A/2C modulation (iodine enhances lipophilicity) Likely hepatic oxidation (iodine may slow metabolism) No direct data; inferred from structural analogues
mCPP 5-HT1B/2C agonist Hydroxylation, glucuronidation Induces head-twitching in mice; metabolized to hydroxy-mCPP
Trazodone Intermediate (1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine) Not receptor-specific N-dealkylation to mCPP Prodrug for mCPP; used in antidepressant synthesis
1-(4-Nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine Not reported Likely nitro-reduction Potent cytotoxicity (IC50 = 2.1 µM in HUH7 cells)

Structural and Electronic Effects

  • Iodine vs. Chlorine: The 2-iodobenzoyl group increases molecular weight (≈127 g/mol difference vs. Iodine’s polarizability may enhance van der Waals interactions compared to smaller halogens .
  • Benzoyl vs. Alkyl Chains : Benzoyl groups improve π-π stacking with aromatic residues in receptors, whereas alkyl chains (e.g., 3-chloropropyl) increase flexibility but reduce target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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